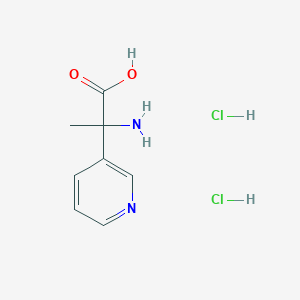

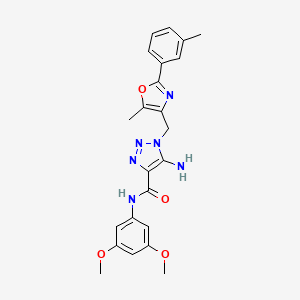

![molecular formula C16H16N4 B2564615 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 305333-69-1](/img/structure/B2564615.png)

3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile” is an organic compound that belongs to the pyrido[1,2-a]benzimidazole family. It has a linear formula of C16H16N4 and a molecular weight of 264.333 .

Synthesis Analysis

The synthesis of pyrido[1,2-a]benzimidazoles, the family to which this compound belongs, has been a subject of considerable attention due to their wide spectrum of biological activity and numerous therapeutic applications in medicine . The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrido[1,2-a]benzimidazole scaffold, which is an isostere of the nitrogenous bases of nucleic acids . This scaffold is found in many natural and synthetic biologically active substances .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

A significant area of application for 3-Methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is in the synthesis of heterocyclic compounds. The synthesis involves fusing 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate in the presence of ammonium acetate to yield tricyclic compounds. These compounds have been converted into various derivatives, including N-5 methyl and N-5 ethyl derivatives. This synthesis pathway is crucial for creating a diverse array of compounds with potential biological and chemical applications, including antimicrobial activity against S. aureus and screening for activity against P-388 lymphocytic leukemia in mice (Rida et al., 1988).

Development of Fluorescent Materials

Another application involves the synthesis and characterization of novel 1,3,4-oxadiazole derivatives containing the pyrido[1,2-a]benzimidazole moiety for exploring their optical properties. These compounds display blue-green emissions in dilute solutions and exhibit high quantum yields of fluorescence, making them potential candidates for applications in fluorescent materials and organic electronics (Yang et al., 2011).

Antimicrobial Activity Research

Research into the antimicrobial properties of derivatives of this compound has led to the synthesis of compounds with potential antimicrobial activity. A study on pyrido[1,2-a]benzimidazole derivatives revealed that many compounds exhibited in vitro antimicrobial activity, providing valuable insights into the structure-activity relationship of these compounds (Badawey & Gohar, 1992).

Exploring Chemical Reactivity and Synthesis Mechanisms

The chemical reactivity of this compound serves as a foundation for developing novel synthetic methodologies. Studies have explored its reactivity towards various reagents, leading to the efficient synthesis of a wide range of heterocyclic compounds. This research not only expands the chemical toolbox but also contributes to a deeper understanding of reaction mechanisms and synthetic strategies in organic chemistry (Ibrahim, 2013).

Zukünftige Richtungen

The future directions for this compound and similar ones lie in their potential for a wide range of therapeutic applications. The creation of pharmacologically sound benzimidazole derivatives is an important task that requires complex synthetic approaches . The wide spectrum of their biological activity and numerous therapeutic applications in medicine make them of great practical importance .

Eigenschaften

IUPAC Name |

3-methyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-3-8-18-15-9-11(2)12(10-17)16-19-13-6-4-5-7-14(13)20(15)16/h4-7,9,18H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFUPKBTXKLOAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

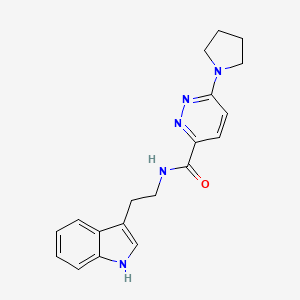

![N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2564532.png)

![2-(naphthalen-2-yloxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564536.png)

![Tert-butyl (3aR,7aS)-2-(2-chloropyrimidin-4-yl)-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2564538.png)

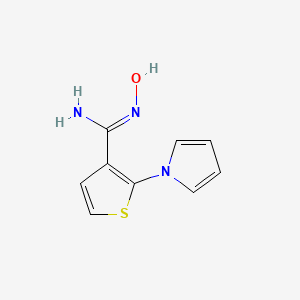

![1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2564543.png)

![2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2564544.png)

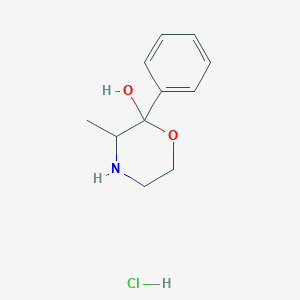

![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2564546.png)

![2-[4-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2564549.png)

![4-[benzyl(methyl)amino]-N-(4-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2564553.png)